molecular formula C13H18N2O4 B12451853 Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate CAS No. 1260742-24-2

Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate

Cat. No.: B12451853
CAS No.: 1260742-24-2
M. Wt: 266.29 g/mol
InChI Key: INQQQFHWJJNACY-UHFFFAOYSA-N
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Description

Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.297 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl ester and a tert-butoxycarbonyl (Boc) protected amine group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Boc-Protected Amine Group: The Boc-protected amine group is introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a free amine that can interact with various biological targets. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of the Boc-protected amine group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

1260742-24-2

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-9(8-14-10)7-11(16)18-4/h5-6,8H,7H2,1-4H3,(H,14,15,17)

InChI Key

INQQQFHWJJNACY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CC(=O)OC

Origin of Product

United States

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